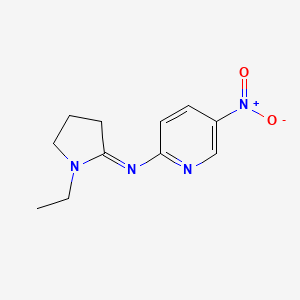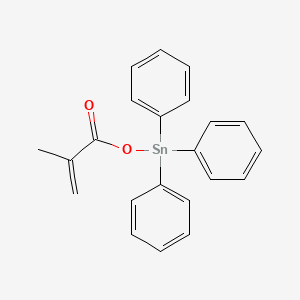
(Methacryloyloxy)triphenyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methacryloyloxy)triphenyltin is an organotin compound that features a methacryloyloxy group attached to a triphenyltin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methacryloyloxy)triphenyltin can be synthesized through the reaction of triphenyltin chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methacryloyloxy group by deprotonating the methacrylic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Methacryloyloxy)triphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The methacryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can facilitate substitution reactions under mild conditions.
Major Products Formed
Oxidation: Tin oxides and methacrylic acid derivatives.
Reduction: Lower oxidation state tin compounds and methacrylic acid.
Substitution: Substituted organotin compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Methacryloyloxy)triphenyltin is used as a precursor for the synthesis of novel organotin compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis.
Biology
The compound has potential applications in biological research, particularly in the development of organotin-based drugs and bioactive materials. Its unique structure allows for interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with various ligands makes it a promising candidate for targeted drug delivery.
Industry
Industrially, this compound is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (Methacryloyloxy)triphenyltin involves its interaction with molecular targets such as enzymes and receptors. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triphenyltin moiety can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of (Methacryloyloxy)triphenyltin.
Methacryloyloxyethyltrimethylammonium chloride: A compound with a similar methacryloyloxy group but different functional properties.
Triphenyltin hydroxide: Another organotin compound with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the methacryloyloxy group and the triphenyltin moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo polymerization and form stable complexes with biological molecules sets it apart from other organotin compounds.
Properties
IUPAC Name |
triphenylstannyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H6O2.Sn/c3*1-2-4-6-5-3-1;1-3(2)4(5)6;/h3*1-5H;1H2,2H3,(H,5,6);/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFAGAIHOKUES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4588-60-7 |
Source


|
| Record name | Triphenyltin methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
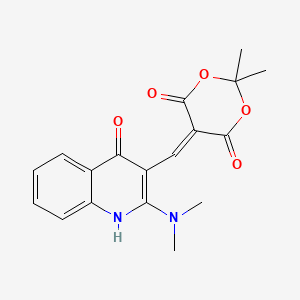
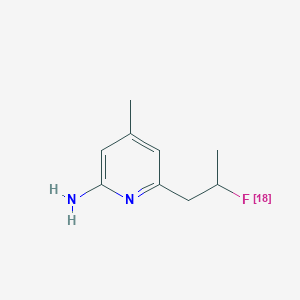
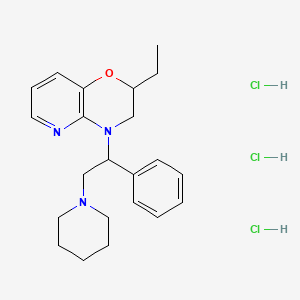
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
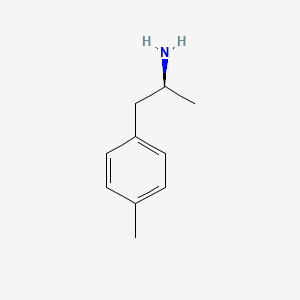
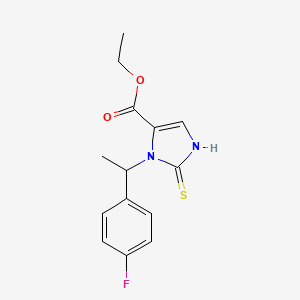


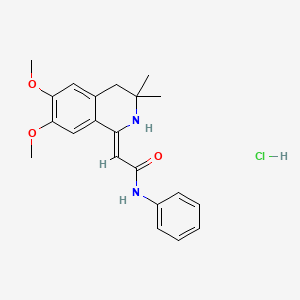

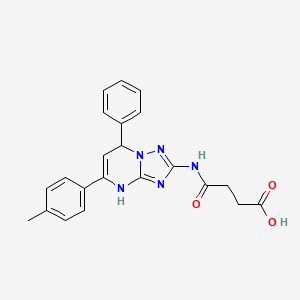
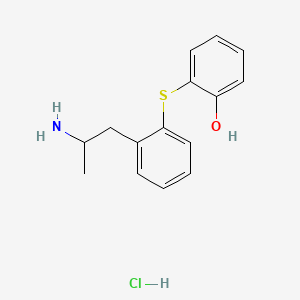
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
